molecular formula C8H7ClNSe+ B12650346 3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole CAS No. 60940-25-2

3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole

Cat. No.: B12650346
CAS No.: 60940-25-2
M. Wt: 231.57 g/mol
InChI Key: DAFXZBHCUGJGDW-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole is a heterocyclic compound containing selenium, chlorine, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole typically involves the reaction of 2-methylbenzoselenazole with chlorine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

    Starting Material: 2-methylbenzoselenazole

    Reagent: Chlorine gas

    Solvent: Anhydrous conditions, often using solvents like dichloromethane

    Temperature: Controlled low temperatures to avoid decomposition

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Selenoxides or selenones

    Reduction: Selenides

    Substitution: Various substituted benzoselenazoles depending on the nucleophile used

Scientific Research Applications

3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.

    Biology: Investigated for its potential as an antioxidant due to the presence of selenium.

    Medicine: Explored for its anticancer properties, as selenium compounds are known to induce apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole involves its interaction with biological molecules. The selenium atom can form selenoenzymes, which play a crucial role in redox reactions and cellular protection against oxidative stress. The chlorine atom can participate in electrophilic substitution reactions, modifying the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoselenazole: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-Chloro-2-methylbenzothiazole: Contains sulfur instead of selenium, leading to different chemical properties and biological activities.

    3-Chloro-2-methylbenzoxazole: Contains oxygen instead of selenium, affecting its reactivity and applications.

Uniqueness

3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

60940-25-2

Molecular Formula

C8H7ClNSe+

Molecular Weight

231.57 g/mol

IUPAC Name

3-chloro-2-methyl-1,2-benzoselenazol-2-ium

InChI

InChI=1S/C8H7ClNSe/c1-10-8(9)6-4-2-3-5-7(6)11-10/h2-5H,1H3/q+1

InChI Key

DAFXZBHCUGJGDW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C2=CC=CC=C2[Se]1)Cl

Origin of Product

United States

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